![molecular formula C14H16ClF2NO2 B5643732 (3R*,4R*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5643732.png)
(3R*,4R*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-3,4-dimethyl-3-pyrrolidinol
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like this often involves multi-step chemical reactions, including the formation of key functional groups and stereocenters. Specific synthesis details for this compound are not available, but similar compounds involve steps like halogenation, acetylation, and the formation of pyrrolidine rings (Vennila, Sankaran, Mohan, & Velmurugan, 2011).
Molecular Structure Analysis
The molecular structure of such compounds typically features multiple rings, including pyrrolidine, and often contains stereogenic centers, leading to chirality. The arrangement of these rings and functional groups defines the compound's reactivity and interactions (de Souza et al., 2015).
Chemical Reactions and Properties
Compounds with pyrrolidine rings and halogenated phenyl groups are often reactive towards nucleophiles and can participate in various organic reactions, such as substitutions and additions. The presence of chloro and difluorophenyl groups may affect the electron density and reactivity of the molecule (Pointillart et al., 2009).
Physical Properties Analysis
The physical properties such as melting point, boiling point, and solubility are influenced by the molecular structure. The presence of halogen atoms and the rigid structure due to multiple ring systems typically make these compounds less volatile and moderately soluble in organic solvents (Wijtmans et al., 2004).
Chemical Properties Analysis
Chemically, this compound is likely to exhibit properties characteristic of halogenated aromatics and pyrrolidines, such as potential biological activity, reactivity towards electrophiles, and participation in hydrogen bonding and other non-covalent interactions (Vovk et al., 2010).
properties
IUPAC Name |
2-(3-chloro-2,6-difluorophenyl)-1-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO2/c1-8-6-18(7-14(8,2)20)12(19)5-9-11(16)4-3-10(15)13(9)17/h3-4,8,20H,5-7H2,1-2H3/t8-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNMLCOQYHNCCX-CLAHSXSESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)CC2=C(C=CC(=C2F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)CC2=C(C=CC(=C2F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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